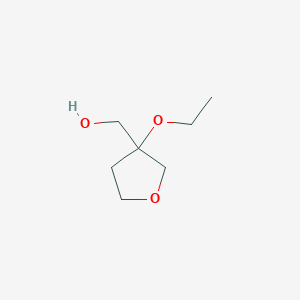

(3-Ethoxyoxolan-3-yl)methanol

Description

(3-Ethoxyoxolan-3-yl)methanol is a substituted tetrahydrofuran derivative featuring an ethoxy group (–OCH₂CH₃) and a hydroxymethyl (–CH₂OH) group at the 3-position of the oxolane (tetrahydrofuran) ring. The molecular formula is inferred as C₆H₁₂O₃ (molecular weight ≈ 132.16 g/mol), analogous to (3-Methoxyoxolan-3-yl)methanol .

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

(3-ethoxyoxolan-3-yl)methanol |

InChI |

InChI=1S/C7H14O3/c1-2-10-7(5-8)3-4-9-6-7/h8H,2-6H2,1H3 |

InChI Key |

AWZDQCDRQAKSLG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCOC1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxyoxolan-3-yl)methanol typically involves the reaction of ethylene oxide with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the ring-opening and subsequent formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving distillation and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxyoxolan-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce simpler alcohols .

Scientific Research Applications

(3-Ethoxyoxolan-3-yl)methanol has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxyoxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of intermediates and products that interact with biological or chemical systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparison

The table below compares (3-Ethoxyoxolan-3-yl)methanol with key analogs:

Key Observations:

- Substituent Effects: The ethoxy group in the target compound increases molecular weight compared to methoxy analogs (132.16 vs. 132.16 for methoxy; ethoxy adds –CH₂–) . Fluoro substitution reduces molecular weight (120.12 g/mol) due to fluorine’s lower atomic mass compared to oxygen-containing groups . Methylamino substitution introduces nitrogen, lowering molecular weight (131.17 g/mol) and altering basicity .

- Functional Group Variations: Replacement of –OH with –NH₂ in (3-Ethoxyoxolan-3-yl)methanamine reduces polarity and introduces amine reactivity (e.g., protonation, nucleophilicity) . (3-Methoxyphenyl)methanol replaces the oxolane ring with a benzene ring, enhancing aromaticity and altering solubility (e.g., lower water solubility) .

Notes:

- The methylamino analog poses multiple hazards (oral, dermal, respiratory), necessitating stringent safety protocols .

Physicochemical Properties

- Solubility: Ethoxy and methoxy groups enhance lipophilicity compared to fluoro or polar amine groups, reducing water solubility. (3-Methoxyphenyl)methanol’s aromatic ring further decreases water solubility relative to oxolane derivatives .

- Ethoxy vs. Methoxy: Ethoxy’s longer chain may slow hydrolysis rates compared to methoxy .

Biological Activity

(3-Ethoxyoxolan-3-yl)methanol, with the molecular formula C7H14O3, is an organic compound that has garnered attention in various fields of research, particularly in chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features an oxolane ring substituted with an ethoxy group and a methanol group. Its structural uniqueness contributes to its reactivity and potential biological effects. Below is a summary of its key properties:

| Property | Value |

|---|---|

| CAS Number | 1936626-20-8 |

| Molecular Weight | 146.2 g/mol |

| Molecular Formula | C7H14O3 |

| IUPAC Name | This compound |

| Purity | ≥95% |

The biological activity of this compound can be attributed to its ability to interact with various biological systems. The compound may act as a substrate for enzymatic reactions, leading to the formation of metabolites that can influence metabolic pathways. Its potential mechanisms include:

- Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, which may exhibit different biological activities.

- Reduction: Reduction reactions can yield simpler alcohols or hydrocarbons that may have distinct effects on biological systems.

- Substitution Reactions: The ethoxy or hydroxyl groups can be substituted under specific conditions, potentially altering the compound's biological profile.

Case Studies

-

Methanol in Plant Metabolism:

- Methanol has been shown to play a role in plant growth and development. It is involved in biochemical processes that enhance photosynthetic activity and overall plant productivity .

- The application of methanol at certain concentrations has been reported to stimulate growth in C3 plants through its involvement in the folate-driven one-carbon cycle .

-

Toxicological Studies:

- Methanol contamination in traditionally fermented beverages has raised concerns regarding safety. High concentrations of methanol can lead to severe toxicity and metabolic disturbances . While this compound is not directly linked to these incidents, understanding methanol's effects provides insight into the potential risks associated with its derivatives.

Applications in Research and Industry

This compound serves as a valuable intermediate in organic synthesis and has potential applications in:

- Medicinal Chemistry: Investigated for its therapeutic properties and as a precursor for drug development.

- Industrial Chemistry: Used in the production of specialty chemicals and materials due to its unique chemical structure.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Structural Variation | Potential Activity |

|---|---|---|

| (3-Methoxyoxolan-3-yl)methanol | Methoxy group instead of ethoxy | Possible neuroprotective effects |

| (3-Propoxyoxolan-3-yl)methanol | Propoxy group | Enhanced antimicrobial activity |

| (3-Butoxyoxolan-3-yl)methanol | Butoxy group | Altered metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.